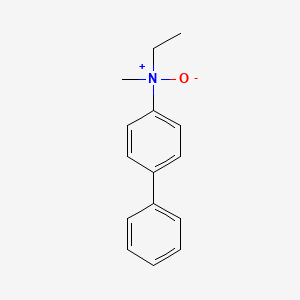![molecular formula C12H14N2 B14486602 (3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile CAS No. 64203-50-5](/img/structure/B14486602.png)
(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethylbicyclo[221]heptan-2-ylidene)propanedinitrile is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile typically involves the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with malononitrile under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes a condensation reaction to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques.
化学反応の分析
Types of Reactions
(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of (3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile depends on the specific application and reaction it is involved in. Generally, the compound can act as a nucleophile or electrophile in various reactions, interacting with molecular targets through the formation of covalent bonds. The pathways involved may include nucleophilic addition, elimination, and substitution reactions.
類似化合物との比較
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A related compound with a similar bicyclic structure but different functional groups.
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene): Another compound with a similar bicyclic structure but different substituents.
Uniqueness
(3,3-Dimethylbicyclo[22
特性
CAS番号 |
64203-50-5 |
|---|---|
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC名 |
2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)propanedinitrile |
InChI |
InChI=1S/C12H14N2/c1-12(2)10-4-3-8(5-10)11(12)9(6-13)7-14/h8,10H,3-5H2,1-2H3 |
InChIキー |
GRTZDLUKZITDJS-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)C1=C(C#N)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



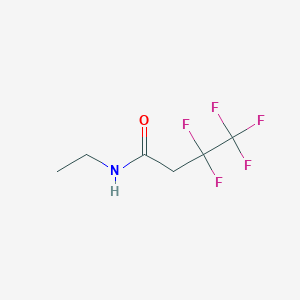
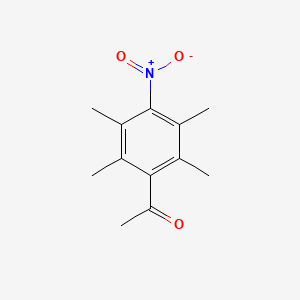

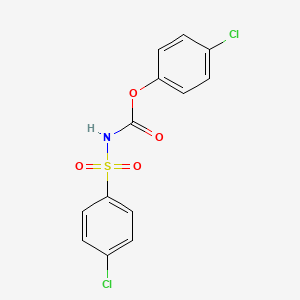
![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
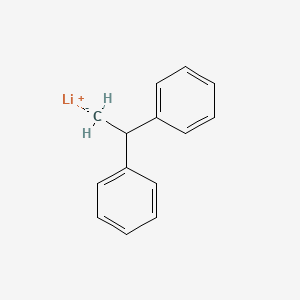


![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
![1-[(S)-methylsulfinyl]naphthalene](/img/structure/B14486594.png)

